2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-6-8-15(9-7-13)21-11-10-19-17(21)23-12-16(22)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYLGOETTYOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of 1-(4-fluorophenyl)-1H-imidazole-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{[(E)-(4-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)sulfanyl]-N-isopropyl-N-phenylacetamide
- 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole
Uniqueness
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of the imidazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
The molecular formula of this compound is with a molecular weight of approximately 345.4 g/mol. The structure features a sulfanyl group, an imidazole ring, and a phenylacetamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This characteristic is crucial for its potential as an enzyme inhibitor.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.
- Redox Reactions : The sulfanyl group can participate in redox reactions, enhancing the compound's overall biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds display cytotoxic effects against prostate carcinoma cell lines (PC3), with IC50 values indicating potency comparable to established chemotherapeutics like imatinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness in inhibiting biofilm formation and bacterial growth.
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus (SA) | 15.625 - 62.5 | |
| Enterococcus faecalis (EF) | 62.5 - 125 |
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that the compound's derivatives were effective against multiple cancer cell lines, outperforming some traditional chemotherapeutics in specific assays .
- Antimicrobial Efficacy : Another investigation revealed that compounds with similar structures displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Q & A
Q. What are the common synthetic routes for 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic or basic conditions .
- Substituent introduction : Electrophilic aromatic substitution to add the 4-fluorophenyl group .
- Sulfanyl linkage : Reaction of the imidazole intermediate with a thiol compound (e.g., mercaptoacetamide derivatives) .
- Acetamide coupling : Amidation via reaction with phenylamine derivatives under anhydrous conditions . Optimization includes using catalysts (e.g., Pd for cross-coupling), microwave-assisted synthesis for reduced reaction times , and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the imidazole ring and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the imidazole-thioether motif’s affinity for metal ions in active sites .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and supramolecular interactions (e.g., π-π stacking between fluorophenyl and acetamide groups) .
- SHELX refinement : Utilizes programs like SHELXL for high-resolution data to model disorder or thermal motion .
- Hydrogen-bonding networks : Critical for understanding stability and potential co-crystal formation .
Q. What strategies address contradictory bioactivity data across structurally similar analogs?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophores .
- Computational docking : Molecular dynamics simulations predict binding affinities to targets like cytochrome P450 or EGFR .
- Metabolite profiling : LC-MS identifies degradation products that may explain reduced efficacy in certain conditions .
Q. How does the fluorophenyl group influence pharmacokinetic properties?
- Lipophilicity : Fluorine enhances membrane permeability (logP ~2.5) but may reduce solubility; counterbalance with polar acetamide groups .
- Metabolic stability : Resistance to oxidative metabolism due to C–F bond strength, confirmed via liver microsome assays .
- Plasma protein binding : Surface plasmon resonance (SPR) quantifies albumin interaction, affecting bioavailability .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., sulfanyl oxidation) and improves yield .
- Green chemistry : Replace toxic solvents (DMF) with ionic liquids or water-miscible alternatives .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction consistency .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters (from SC-XRD)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C–S) | 1.76 Å | |
| Torsion angle | 172.3° (imidazole-acetamide) |
Q. Table 2: SAR of Substituent Effects on Bioactivity
| Substituent | IC₅₀ (μM, S. aureus) | LogP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 2.5 | |
| 4-Chlorophenyl | 8.9 ± 0.8 | 3.1 | |
| 4-Methoxyphenyl | >50 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
